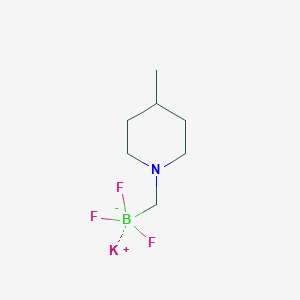

Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate

Description

Isomeric Possibilities

The compound exhibits no stereoisomerism due to:

Conformational Dynamics

- Piperidine ring puckering : The chair conformation dominates, with the methyl group preferentially equatorial to minimize 1,3-diaxial strain.

- Methylene-boron bond rotation : Restricted rotation around the C-B bond creates a rigid trifluoroborate moiety, as evidenced by NMR studies of analogous compounds.

Stereochemical Comparisons

While the compound itself is achiral, related derivatives (e.g., 3-methylpiperidine analogs) may exhibit stereoisomerism due to axial chirality. For example:

- N-Methyl-N-phenacylquaternary salts of 4-methylpiperidine show distinct diastereomeric ratios in alkylation reactions, highlighting the stereochemical influence of adjacent substituents.

Properties

IUPAC Name |

potassium;trifluoro-[(4-methylpiperidin-1-yl)methyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BF3N.K/c1-7-2-4-12(5-3-7)6-8(9,10)11;/h7H,2-6H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGYLZCDXJYCJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CN1CCC(CC1)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate typically involves the reaction of 4-methylpiperidine with boron trifluoride and potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-methylpiperidine+BF3+KOH→Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron source for forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides and amines.

Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

Catalysts: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound .

Scientific Research Applications

Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It plays a role in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Stability

Potassium Trifluoro(piperidin-1-ylmethyl)borate (CAS 1268340-93-7)

- Structural Difference : Lacks the 4-methyl group on the piperidine ring.

- Synthesis : Similar to the target compound, but uses piperidine instead of 4-methylpiperidine in reductive amination or nucleophilic substitution steps .

Potassium ((Diethylamino)methyl)trifluoroborate (CAS 1686150-29-7)

- Structural Difference: Replaces the piperidine ring with a diethylamino group.

Potassium Trifluoro(N-methylindolo)borate

Reactivity in Cross-Coupling Reactions

A comparative study of cross-coupling efficiency (Table 1):

Key Observations :

- The diethylamino derivative exhibits higher yields due to lower steric hindrance.

- The 4-methylpiperidine variant balances steric bulk and stability, offering moderate yields with improved handling characteristics.

Biological Activity

Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate (PTMB) is an organoboron compound characterized by its unique molecular structure, which includes a potassium ion, a trifluoromethyl group, and a 4-methylpiperidine moiety. This compound has garnered attention for its potential biological activities and applications in synthetic and medicinal chemistry.

Molecular Formula : C7H14BF3KN

Molecular Weight : 219.1 g/mol

CAS Number : 1602719-53-8

The synthesis of PTMB typically involves the reaction of 4-methylpiperidine with boron trifluoride and potassium hydroxide under controlled conditions. The general reaction scheme can be summarized as follows:

This method allows for the production of high-purity compounds suitable for further applications in both research and industry.

The biological activity of PTMB is primarily attributed to the reactivity of the boron atom, which can interact with various biological targets. In synthetic applications, it acts as a reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds, which are crucial in synthesizing biologically active molecules.

Biological Applications

PTMB has shown promise in several areas of biological research:

- Pharmaceutical Development : It is utilized in the synthesis of various pharmaceuticals, particularly in creating compounds with specific biological activities.

- Agrochemicals : The compound plays a role in developing agrochemicals that can enhance crop protection and yield.

- Catalysis : PTMB is used in catalytic processes that are essential for producing complex organic molecules.

Study on Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of PTMB by assessing its effects on interleukin (IL)-6 levels following TLR7 stimulation in mice. Mice were administered varying doses of PTMB, and blood plasma was collected to measure IL-6 levels using ELISA. The results indicated a dose-dependent reduction in IL-6 levels, suggesting that PTMB may have significant anti-inflammatory effects .

Toxicological Investigations

Research on the toxicological profile of PTMB revealed that it exhibits low toxicity levels. In tests involving oral administration to mice, no significant alterations were observed in lipid peroxidation levels or enzymatic activities related to liver function. This indicates a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Similar Compounds

The following table compares PTMB with other related organoboron compounds based on their molecular structures and potential biological activities:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Potassium trifluoro(pyrrolidin-1-yl)methylborate | C5H10BF3K | 0.97 |

| Potassium trifluoro(piperidin-1-yl)methylborate | C6H12BF3K | 0.91 |

| (Piperidinium-1-ylmethyl)trifluoroborate | C6H12BF3 | 0.89 |

| Potassium ((diethylamino)methyl)trifluoroborate | C8H12BF3K | 0.82 |

This comparison highlights how PTMB's unique combination of structural features may enhance its reactivity and biological activity compared to similar compounds.

Q & A

Basic: What are the key considerations for synthesizing Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate with high purity?

Methodological Answer:

Synthesis typically involves boron trifluoride complexation with a pre-functionalized 4-methylpiperidine derivative under anhydrous conditions. Critical steps include:

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation and moisture interference .

- Reagent Ratios : Optimize stoichiometry of the boron source (e.g., BF₃·OEt₂) and the organometallic precursor to avoid side reactions .

- Purification : Column chromatography or recrystallization in acetone/hexane mixtures is essential to isolate the product (>95% purity) .

Data Table :

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Temperature | -78°C to 0°C | 65–81% | |

| Solvent | THF or Et₂O | — |

Advanced: How can contradictions in spectroscopic data (e.g., 19^{19}19F NMR shifts) for structurally similar trifluoroborates be resolved?

Methodological Answer:

Discrepancies in F NMR shifts often arise from solvent effects, counterion interactions, or boron coordination geometry. To resolve:

- Solvent Standardization : Compare data in consistent solvents (e.g., acetone-d₆ vs. DMSO-d₆) .

- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to model expected chemical shifts .

- Crystallography : Confirm molecular geometry via X-ray diffraction to correlate structure with observed shifts .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- H/C NMR : Identify proton environments (e.g., methylpiperidinyl CH₃ at δ ~2.34 ppm) and carbon connectivity .

- B NMR : Confirm boron trifluoride coordination (δ ~-1.0 to -1.8 ppm, quartet due to coupling) .

- F NMR : Detect trifluoroborate signature (δ -130 to -135 ppm, split by ) .

Example Data :

| Nucleus | Observed Shift (ppm) | Coupling Constant (Hz) | Reference |

|---|---|---|---|

| B | -1.0 (q) | = 37.3 | |

| F | -135.1 (dd) | = 32.9 |

Advanced: How does the 4-methylpiperidinyl moiety influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The 4-methylpiperidinyl group acts as a steric and electronic modulator:

- Steric Effects : Hinders undesired side reactions (e.g., β-hydride elimination) in Suzuki-Miyaura couplings .

- Electronic Effects : The nitrogen lone pair enhances boron’s Lewis acidity, accelerating transmetallation with palladium catalysts .

- Experimental Validation : Compare reaction rates with analogs lacking the piperidinyl group (e.g., aryltrifluoroborates) under identical conditions .

Basic: What storage conditions are required to maintain the compound’s stability?

Methodological Answer:

- Temperature : Store at -20°C in sealed containers to prevent hydrolysis .

- Moisture Control : Use desiccants (e.g., silica gel) and avoid aqueous solvents .

- Handling : Perform manipulations under inert atmosphere (glovebox/Schlenk line) .

Advanced: What computational methods are suitable for predicting the compound’s reactivity in catalytic cycles?

Methodological Answer:

- DFT Calculations : Model transition states for transmetallation steps using Gaussian or ORCA software .

- Molecular Dynamics : Simulate solvent effects on boron coordination geometry .

- Benchmarking : Compare computed activation energies with experimental kinetic data (e.g., Eyring plots) .

Basic: How can impurities (e.g., unreacted boron precursors) be quantified post-synthesis?

Methodological Answer:

- HPLC-MS : Detect trace impurities using C18 columns and electrospray ionization .

- Elemental Analysis : Verify boron/potassium content via ICP-OES .

- TLC Monitoring : Use silica plates with UV visualization during purification .

Advanced: What strategies mitigate low yields in alkyne functionalization reactions using this compound?

Methodological Answer:

- Catalyst Screening : Test Pd/XPhos or Ni/IPr systems to enhance turnover .

- Additive Optimization : Include silver salts (e.g., Ag₂O) to scavenge halides and stabilize intermediates .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to improve solubility and reaction homogeneity .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of borate dust .

- Emergency Measures : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

Advanced: How can isotopic labeling (e.g., 10^{10}10B) be applied to study reaction mechanisms?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.